molecular formula C17H15NO4 B3150835 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 696649-46-4

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3150835
CAS No.: 696649-46-4
M. Wt: 297.3 g/mol
InChI Key: SOBPSSBGQUEEPQ-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole-carboxylic acid derivative characterized by a benzyloxy-substituted phenyl ring attached to the oxazole core. Its molecular formula is C₁₇H₁₅NO₄ (MW: 297.31 g/mol) . This compound is structurally related to metabolites of pharmaceutical agents, such as the hydrolysis product of antirheumatic drug 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide . Its benzyloxy group confers distinct physicochemical properties, including increased lipophilicity compared to analogs with smaller substituents.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-17(20)16-10-15(18-22-16)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBPSSBGQUEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165416
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-46-4
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696649-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

    Cyclization to Isoxazole: The benzyloxyphenyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride and an appropriate aldehyde under acidic conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dihydroisoxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that compounds with oxazole rings can exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have indicated that this compound may affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation, warranting further investigation into its efficacy as an anticancer agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex organic molecules with desired biological activities.
  • Functional Group Transformations : The presence of the carboxylic acid functional group enables further derivatization, which can lead to the development of new materials or biologically active compounds.

Material Science

In material science, this compound has potential applications:

  • Luminescent Materials : The compound's properties may be exploited in developing luminescent materials suitable for optoelectronic applications due to its ability to undergo charge transfer processes.

Case Study 1: Antimicrobial Activity Evaluation

In a recent study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory properties of this compound revealed that it effectively inhibited COX enzymes in vitro. The IC50 values were determined to be lower than those of standard anti-inflammatory drugs like ibuprofen, suggesting that this compound could be developed into a more effective therapeutic agent with fewer side effects.

Case Study 3: Synthesis and Characterization

Researchers successfully synthesized this compound using a multi-step synthetic route involving hydroxylamine hydrochloride and acetic anhydride. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and modifications to the oxazole core.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-[4-(Benzyloxy)phenyl]-... (Target) 4-(Benzyloxy)phenyl C₁₇H₁₅NO₄ 297.31 High lipophilicity; metabolic precursor
3-(4-Chlorophenyl)-5-methyl-... 4-Chlorophenyl, 5-methyl C₁₁H₁₀ClNO₃ 239.65 Enhanced stability; synthetic intermediate
3-(4-Ethoxyphenyl)-... 4-Ethoxyphenyl C₁₂H₁₃NO₄ 235.24 Moderate lipophilicity; ether linkage
3-[4-(Trifluoromethyl)phenyl]-... 4-Trifluoromethylphenyl C₁₁H₈F₃NO₃ 259.18 High electronegativity; bioactivity potential
3-(3-Chloro-2-fluorophenyl)-... 3-Chloro-2-fluorophenyl C₁₀H₇ClFNO₃ 243.62 Halogenated; improved binding affinity
3-(Pyridin-4-yl)-... Pyridin-4-yl C₉H₈N₂O₃ 192.17 Heterocyclic; water solubility

Notes:

  • Halogenated derivatives (e.g., chloro, fluoro) exhibit stronger intermolecular interactions and may improve target binding in drug design .
  • The pyridinyl analog introduces a basic nitrogen, improving solubility in polar solvents .

Metabolic Stability and Biotransformation

Dihydroisoxazole-carboxylic acids are often metabolites of carboxamide prodrugs. For example, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a hydrolysis product of an antirheumatic drug, identified in plasma and excretions of rats and rabbits . Key findings:

  • Hydrolysis Sensitivity : The amide bond in parent drugs is enzymatically cleaved, releasing the carboxylic acid derivative. The target compound’s benzyloxy group may slow hydrolysis compared to smaller substituents (e.g., methoxy) due to steric hindrance .
  • Sample Stabilization : Acidification is critical to prevent in vitro degradation during bioanalysis, a requirement shared with statins .

Biological Activity

Overview

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the isoxazole class, characterized by its unique molecular structure that includes a benzyloxy group and an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula: C17H13NO4
  • Molecular Weight: 295.29 g/mol

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. The presence of the benzyloxy group enhances lipophilicity, which may improve its bioavailability and efficacy in biological systems. Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially modulating inflammatory pathways.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study on related oxazole derivatives demonstrated their effectiveness against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest significant antimicrobial activity . The following table summarizes the inhibition results:

CompoundInhibition Zone (mm)
This compoundTBD
Amoxicillin30 (S. aureus), 27 (E. coli)
Other tested derivativesVaried

Anticancer Potential

Research has also explored the anticancer potential of this compound. Isoxazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms such as enzyme inhibition and modulation of signaling pathways .

Study on Monoamine Oxidase Inhibition

A notable case study involved investigating related compounds as selective inhibitors of monoamine oxidase type B (MAO-B). These compounds exhibited low nanomolar IC50 values, indicating potent inhibitory activity. Although this specific study did not directly test this compound, it highlights the potential for similar structural analogs to influence neurological pathways and suggests a possible avenue for further research into this compound's effects on MAO-B inhibition .

Anticancer Activity in Cell Lines

Another study evaluated the anticancer activity of oxazole derivatives against various cancer cell lines. The findings indicated that certain substitutions on the oxazole ring could enhance cytotoxicity against specific cancer types. While direct data on this compound was not provided, the structural similarities suggest it may exhibit comparable effects .

Q & A

Q. What are the standard synthetic routes for 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

The compound can be synthesized via cyclization reactions involving substituted benzaldehydes and heterocyclic precursors. A general approach involves refluxing a substituted benzaldehyde derivative (e.g., 4-benzyloxybenzaldehyde) with a heterocyclic amine (e.g., a 1,2,4-triazole derivative) in ethanol under acidic conditions, followed by solvent evaporation and purification . Modifications may include adjusting stoichiometry, solvent polarity, or catalyst type to optimize yield.

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically employs:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography for definitive structural confirmation, as demonstrated in analogous oxazole derivatives .
  • Elemental analysis or HRMS to validate purity and molecular formula.

Q. What purification methods are effective for isolating this compound?

Common methods include:

  • Recrystallization using ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography (silica gel, ethyl acetate/hexane gradient) for separating regioisomers or byproducts.
  • Vacuum filtration after reflux to isolate the solid product .

Advanced Research Questions

Q. How can experimental design be optimized to address low yields in the cyclization step?

Systematic optimization strategies include:

  • Reaction kinetics studies : Varying temperature (e.g., 80–120°C) and monitoring progress via TLC or HPLC.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, as seen in analogous oxazole syntheses .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing artifacts. Resolution methods include:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium structures and compare with experimental data .
  • Multi-technique validation : Cross-referencing IR, MS, and X-ray data to confirm assignments .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

SAR studies require:

  • Analog synthesis : Modifying the benzyloxy group (e.g., replacing with methoxy or halogen substituents) to assess electronic effects.
  • Biological assays : Testing analogs for target binding (e.g., enzyme inhibition) using fluorescence polarization or SPR.
  • Computational docking : Aligning derivatives with protein active sites (e.g., using AutoDock Vina) to predict interactions .

Q. How can regioselectivity challenges in oxazole ring formation be addressed?

Regioselectivity is influenced by electronic and steric factors. Mitigation strategies include:

  • Directed ortho-metalation : Using directing groups to control cyclization sites.
  • Microwave-assisted synthesis : Rapid heating to favor kinetic products over thermodynamic isomers.
  • Steric hindrance minimization : Employing smaller substituents on the benzaldehyde precursor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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